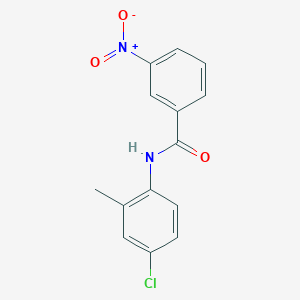

4'-CHLORO-3-NITROBENZO-O-TOLUIDIDE

Description

Reactivity of the Amide Linkage

The reactivity of the amide linkage in N-(4-chloro-2-methylphenyl)-3-nitrobenzamide is a critical aspect of its chemical behavior, influencing its stability and potential transformations. The electronic effects of the substituents on both aromatic rings play a significant role in the reactivity of the amide bond. The chloro and methyl groups on the toluidide ring and the nitro group on the benzoyl ring modulate the electron density at the amide carbonyl carbon and the nitrogen atom, thereby affecting its susceptibility to nucleophilic attack and other reactions.

Hydrolysis Pathways: Acidic and Basic Conditions

Amide hydrolysis involves the cleavage of the C-N bond, yielding a carboxylic acid and an amine. This process can be catalyzed by either acid or base.

Under acidic conditions , the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of the amine to yield the carboxylic acid and the corresponding protonated amine. The presence of the electron-withdrawing nitro group on the benzoyl moiety would likely facilitate this process by further polarizing the carbonyl group.

In basic conditions , a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the expulsion of the amide anion to form the carboxylic acid. The anilide anion is a relatively poor leaving group, but the reaction can be driven to completion. The specific rates and mechanisms are influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the hydrolysis of aryl glycosides, a different class of compounds but illustrating similar principles, shows distinct mechanisms at varying pH levels, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under mildly basic conditions. chemrxiv.org

N-Acyl Transfer Reactions and Transamidation Studies

N-acyl transfer reactions involve the transfer of the acyl group (3-nitrobenzoyl in this case) from the nitrogen atom of the original amide to another nucleophile. Transamidation, a specific type of N-acyl transfer, is the reaction with another amine to form a new amide. These reactions are mechanistically similar to hydrolysis, with an amine acting as the nucleophile instead of water.

Behavior under Reductive Conditions (e.g., reduction to amine)

The amide linkage is generally resistant to reduction. However, strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to an amine. This process involves the conversion of the carbonyl group to a methylene (B1212753) group (CH2). The specific outcome can sometimes be controlled by the choice of reducing agent and reaction conditions. For instance, milder reducing agents might selectively reduce other functional groups, such as the nitro group, while leaving the amide bond intact.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine.

Catalytic Hydrogenation and Other Reductive Transformations to Amine Functionality

The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. thieme-connect.de This can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support like carbon (C), in the presence of hydrogen gas (H2). The reaction proceeds in a stepwise manner, first forming a nitroso intermediate, followed by a hydroxylamine (B1172632), and finally the amine. thieme-connect.deunimi.it The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to achieve high yields and selectivity. For example, platinum on silica (B1680970) has been used for the reduction of nitroarenes. thieme-connect.de

Other Reductive Methods: Besides catalytic hydrogenation, other reducing agents can be employed to convert the nitro group to an amine. These include:

Metal/Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). The Béchamp reduction, using iron and acid, was historically a major industrial process for aniline (B41778) production. unimi.it

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst like Raney nickel or iron compounds, hydrazine hydrate (N2H4·H2O) is an effective reducing agent for nitro compounds. unimi.it

Sodium Borohydride (NaBH4): While NaBH4 itself is generally not strong enough to reduce nitro groups, its reactivity can be enhanced by the use of transition metal catalysts. unimi.it

Enzymatic Reduction: Certain enzymes, known as nitroreductases, can selectively reduce nitro groups to hydroxylamines or amines. nih.gov These reactions are often highly chemoselective. nih.gov

| Reductant | Catalyst | Product | Reference |

| H2 | Pt/C | Amine | thieme-connect.de |

| H2 | Pt/silica | Amine | thieme-connect.de |

| Formic acid | Fe(BF4)2·6H2O / P(CH2CH2PPh2)3 | Amine | thieme-connect.de |

| Hydrazine hydrate | Fe-based catalysts | Amine | unimi.it |

| NaBH4 | Transition metal catalysts | Amine | unimi.it |

| NADPH | 3-Nitrophenol nitroreductase | Hydroxylamine | nih.gov |

Reactions Leading to Azoxy, Azo, or Hydrazobenzene Derivatives

Under certain reductive conditions, particularly in basic media, the condensation of intermediates formed during the reduction of the nitro group can lead to the formation of dimeric products such as azoxy, azo, and hydrazo compounds. thieme-connect.de

The reaction pathway generally proceeds as follows:

The nitro group is reduced to a nitroso intermediate.

Further reduction yields a hydroxylamine intermediate.

Condensation of the nitroso and hydroxylamine intermediates can form an azoxy derivative.

Further reduction of the azoxy compound leads to the formation of an azo compound.

Finally, reduction of the azo compound yields a hydrazobenzene derivative.

The formation of these products is often dependent on the specific reaction conditions, including the reducing agent, pH, and solvent. For instance, the reduction of nitro compounds can yield azoxy and azo species, especially under basic conditions. thieme-connect.degoogle.com

| Intermediate 1 | Intermediate 2 | Product | Reference |

| Nitrosoarene | N-Arylhydroxylamine | Azoxyarene | thieme-connect.deunimi.it |

| Azoxyarene | - | Azoarene | thieme-connect.deunimi.itgoogle.com |

| Azoarene | - | Hydrazoarene | thieme-connect.deunimi.itgoogle.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-7-11(15)5-6-13(9)16-14(18)10-3-2-4-12(8-10)17(19)20/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGQSOKQBNLCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Chloro 2 Methylphenyl 3 Nitrobenzamide

Classical Amide Bond Formation Strategies Employing Condensation Reactions

Traditional methods for the synthesis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide rely on the formation of an amide bond through condensation reactions. These well-established techniques involve the coupling of a carboxylic acid derivative with an amine.

Acylation of 4-Chloro-o-toluidine with 3-Nitrobenzoyl Halides (e.g., 3-nitrobenzoyl chloride)

A primary and straightforward method for the synthesis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide is the acylation of 4-chloro-o-toluidine with a 3-nitrobenzoyl halide, most commonly 3-nitrobenzoyl chloride. This nucleophilic acyl substitution reaction, often referred to as the Schotten-Baumann reaction, is a widely used technique for preparing amides. mdpi.com

The reaction involves the nucleophilic attack of the amino group of 4-chloro-o-toluidine on the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. The subsequent elimination of a chloride ion results in the formation of the desired amide. Typically, the reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. mdpi.com Common solvents for this transformation include dichloromethane, toluene, or diethyl ether. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). mdpi.com

The synthesis of the requisite 3-nitrobenzoyl chloride can be accomplished by treating 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. For instance, refluxing 3-nitrobenzoic acid with an excess of thionyl chloride effectively yields 3-nitrobenzoyl chloride. google.com

Table 1: Reactants for Acylation Reaction

| Reactant | Structure | Role |

| 4-Chloro-o-toluidine | Nucleophile (Amine) | |

| 3-Nitrobenzoyl chloride | Electrophile (Acyl Halide) | |

| Pyridine/Triethylamine | Base |

Direct Condensation of 4-Chloro-o-toluidine with 3-Nitrobenzoic Acid using Coupling Reagents

An alternative to using highly reactive acyl halides is the direct condensation of 4-chloro-o-toluidine with 3-nitrobenzoic acid. This approach necessitates the use of a coupling reagent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This method is often preferred when milder reaction conditions are required.

A variety of coupling reagents are available for this purpose, with carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being common choices. rsc.org The reaction mechanism typically involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond, while the coupling reagent is converted into a urea byproduct.

Other classes of coupling reagents that can be employed include phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium/aminium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). researchgate.net These reagents also activate the carboxylic acid to facilitate amidation. The choice of coupling reagent and reaction conditions (solvent, temperature, and additives like 1-hydroxybenzotriazole (HOBt)) can be optimized to maximize the yield and purity of the final product. researchgate.net

Table 2: Common Coupling Reagents for Direct Condensation

| Coupling Reagent | Abbreviation | Byproduct |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)urea |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Tetramethylurea |

Anhydride-Mediated Amidation Approaches utilizing 3-Nitrobenzoic Anhydrides

The use of a pre-formed or in situ generated 3-nitrobenzoic anhydride is another classical strategy for the synthesis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide. Acid anhydrides are more reactive towards nucleophiles than their corresponding carboxylic acids but are generally less reactive and easier to handle than acyl halides.

The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which then collapses to form the amide and a carboxylate salt as a byproduct. The use of aromatic carboxylic anhydrides can be an effective method for the preparation of amides. tcichemicals.com The reaction can be performed in a suitable organic solvent, and similar to acylation with acyl halides, a base may be added to neutralize the carboxylic acid byproduct.

Modern and Green Chemistry Approaches to N-(4-chloro-2-methylphenyl)-3-nitrobenzamide Synthesis

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign synthetic methods. These modern approaches often rely on catalytic systems to achieve amide bond formation under milder conditions and with higher atom economy.

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Catalytic methods offer several advantages over classical stoichiometric approaches, including lower waste generation and the potential for greater functional group tolerance.

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-nitrogen bonds, including the synthesis of N-aryl amides. nih.gov One of the most prominent methods is the Buchwald-Hartwig amidation, which involves the cross-coupling of an aryl halide or triflate with an amide. organic-chemistry.org

In the context of synthesizing N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, a potential route would involve the palladium-catalyzed coupling of 4-chloro-2-methylaniline (B164923) with 3-nitrobenzoyl chloride or a related derivative. However, a more common approach in the literature is the coupling of an aryl halide with an amine. lookchem.comnih.gov Therefore, an alternative strategy could be the palladium-catalyzed amidation of an aryl halide, such as 1-bromo-4-chloro-2-methylbenzene, with 3-nitrobenzamide (B147352).

The catalytic cycle for such a reaction generally involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The resulting arylpalladium(II) complex then undergoes reaction with the amide in the presence of a base, leading to the formation of a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-aryl amide and regenerates the active palladium(0) catalyst. lookchem.com The success of these reactions is highly dependent on the choice of the phosphine ligand coordinated to the palladium center, as well as the base and solvent. organic-chemistry.orgresearchgate.net Monodentate biaryl phosphine ligands have been shown to be particularly effective for the amidation of aryl chlorides. organic-chemistry.org

This catalytic approach offers a modern and efficient alternative to traditional methods, often proceeding under milder conditions and with broader substrate scope.

Organocatalytic Methods for Amide Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net For the synthesis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, organocatalytic methods can be employed to facilitate the direct coupling of 3-nitrobenzoic acid and 4-chloro-2-methylaniline. These reactions often proceed through the activation of the carboxylic acid.

A simple and efficient organocatalytic method involves using catalysts to produce "readily modifiable" or activated amides from aldehydes, which can then react with amines. acs.org For instance, N-heterocyclic carbenes (NHCs) can catalyze the oxidative esterification of aldehydes to form active esters, which are then used for in situ amide bond formation. organic-chemistry.org Another approach involves the use of a novel organocatalyst, Cat-Se, which can rapidly catalyze the condensation of various carboxylic acids and amines under mild light irradiation, achieving high yields in short reaction times without the need for heating or inert gas protection. acs.org This method demonstrates high selectivity and tolerance for various functional groups. acs.org

The general mechanism for organocatalytic amidation often involves the activation of the carboxylic acid by the catalyst, followed by nucleophilic attack by the amine. This process circumvents the need for stoichiometric activating agents that are common in traditional amide synthesis, thus aligning with the principles of green chemistry. ucl.ac.uk

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. researchgate.net This technology is particularly effective for amide synthesis.

In the context of synthesizing N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, a mixture of 3-nitrobenzoic acid, 4-chloro-2-methylaniline, and a suitable coupling agent or catalyst in a microwave-safe vessel would be subjected to microwave irradiation. The microwaves act as high-frequency electric fields, heating polar molecules in the solvent rapidly and uniformly. This efficient and uniform heating avoids the temperature gradients often seen with conventional heating methods, leading to faster and more controlled reactions. For example, the synthesis of various amide compounds using an agro-waste-derived catalyst under microwave irradiation was found to be more efficient and faster than conventional heating. researchgate.net

The table below illustrates a hypothetical comparison between conventional and microwave-assisted synthesis for the formation of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6-12 hours | 10-30 minutes |

| Temperature | 80-120 °C | 100-150 °C |

| Yield | 70-85% | 85-95% |

| Energy Consumption | High | Low |

| Side Products | Potential for more impurities | Generally cleaner reaction profile |

This table is a generalized representation based on typical outcomes in microwave-assisted versus conventional synthesis.

Mechanochemical Synthesis under Solvent-Free or Reduced-Solvent Conditions

Mechanochemistry, which involves chemical transformations induced by mechanical energy such as grinding or milling, offers a green and efficient alternative for amide synthesis. nih.gov These reactions are typically performed in the solid state, often eliminating the need for bulk solvents, which reduces waste and environmental impact. nih.govnih.gov

For the synthesis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, a solid mixture of 3-nitrobenzoic acid and 4-chloro-2-methylaniline, along with a suitable catalyst or coupling agent, would be subjected to ball milling. The mechanical force leads to intimate mixing and activation of the reagents at the molecular level, promoting the reaction. nih.gov Mechanochemical methods often result in accelerated reaction rates and can sometimes lead to different product selectivities compared to solution-phase reactions. nih.gov This technique has been successfully applied to produce various amides and peptides with high yields (80-90%) in just a few minutes at room temperature. digitellinc.com The process is also scalable, demonstrating its potential for larger-scale production. digitellinc.com

Key advantages of this approach include:

Solvent-free or reduced-solvent conditions , aligning with green chemistry principles. nih.govdigitellinc.com

High reaction rates at ambient temperatures, reducing energy consumption. organic-chemistry.org

Simplified workup procedures , as the product can often be isolated without extensive purification. rsc.org

Flow Chemistry Applications for Continuous Production and Optimization

Flow chemistry, utilizing continuous-flow reactors, has transformed chemical synthesis by offering precise control over reaction parameters, enhanced safety, and improved scalability. amidetech.com This technology is well-suited for amide bond formation, a reaction frequently used in the pharmaceutical industry. nih.gov

To produce N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, solutions of the reactants (3-nitrobenzoic acid and 4-chloro-2-methylaniline), along with any necessary coupling agents or catalysts, would be continuously pumped and mixed in a microreactor or a packed-bed reactor. thieme-connect.de The system allows for precise control over temperature, pressure, and residence time, enabling rapid optimization of reaction conditions. amidetech.com The benefits of using flow chemistry for this synthesis include:

Enhanced Safety: Small reaction volumes minimize risks associated with exothermic reactions.

Improved Efficiency: Superior heat and mass transfer lead to faster reactions and higher yields. amidetech.com

Automation and Scalability: The continuous nature of the process allows for automated, high-throughput production and is easily scalable. amidetech.com

Regioselectivity and Stereochemical Considerations in Amide Formation

The synthesis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide involves the formation of an amide bond between the carboxylic acid functional group of 3-nitrobenzoic acid and the primary amino group of 4-chloro-2-methylaniline.

Regioselectivity: The reaction is highly regioselective. The nucleophilic amino group (-NH₂) of 4-chloro-2-methylaniline will selectively attack the electrophilic carbonyl carbon of the activated 3-nitrobenzoic acid. Other positions on the aromatic rings are not reactive under standard amidation conditions. The formation of the amide bond is the overwhelmingly favored pathway, and side reactions involving the aromatic rings, the nitro group, or the chloro substituent are generally not observed under typical amide coupling conditions.

Stereochemical Considerations: Since neither 3-nitrobenzoic acid nor 4-chloro-2-methylaniline possesses a stereocenter, the resulting product, N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, is achiral. Therefore, no stereochemical issues, such as the formation of enantiomers or diastereomers, arise in this specific synthesis. In cases where chiral reactants are used in amide synthesis, maintaining the stereochemical integrity is crucial, and certain methods like organocatalysis have been shown to prevent racemization. acs.org

Optimization of Reaction Conditions and Yields for N-(4-chloro-2-methylphenyl)-3-nitrobenzamide

Optimizing reaction conditions is critical to maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, several parameters can be systematically varied. researchgate.net

Key Parameters for Optimization:

Coupling Reagents: The choice of coupling agent to activate the carboxylic acid is crucial. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions. acs.org Other reagents include thionyl chloride to form the acyl chloride intermediate or propylphosphonic acid anhydride (T3P). ucl.ac.ukgoogle.com

Catalyst: In catalytic versions of the reaction, screening different catalysts (e.g., organocatalysts, metal catalysts) and their loading is essential to find the most effective system. researchgate.net

Solvent: The reaction solvent can significantly influence reaction rates and yields. Solvents are chosen based on the solubility of reactants and reagents. Common choices for amide synthesis include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN). nih.gov

Temperature: While some modern methods operate at room temperature, adjusting the temperature can control the reaction rate. An optimal temperature will provide a reasonable reaction time without promoting decomposition or side reactions. researchgate.net

Reaction Time: Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) helps determine the optimal time required for completion.

The following table presents a hypothetical optimization study for the synthesis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide.

| Entry | Coupling Reagent | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | EDC | HOBt | DCM | 25 | 12 | 85 |

| 2 | EDC | HOAt | DCM | 25 | 12 | 92 |

| 3 | Thionyl Chloride | - | Toluene | 80 | 4 | 88 |

| 4 | T3P | - | Ethyl Acetate | 50 | 6 | 90 |

| 5 | B(OCH₂CF₃)₃ | - | MeCN | 80 | 18 | 91 |

This table is illustrative, based on general principles of amide synthesis optimization. acs.orgnih.gov

Post-Synthetic Modification Strategies for Derivative Synthesis

Once N-(4-chloro-2-methylphenyl)-3-nitrobenzamide is synthesized, its structure can be further modified to create a library of related compounds. Post-synthetic modification (PSM) is a powerful strategy for generating structural diversity from a common intermediate. nih.govrsc.org Key reactive handles on the molecule are the nitro group and the chloro substituent.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an primary amino group, yielding N-(4-chloro-2-methylphenyl)-3-aminobenzamide. This transformation is a cornerstone of synthetic chemistry, particularly in the synthesis of pharmaceuticals and dyes. wikipedia.org

Several methods are available for this reduction:

Catalytic Hydrogenation: This is often the method of choice, using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Raney nickel is particularly useful if dehalogenation of the chloro-substituent is a concern. commonorganicchemistry.com

Metal-Acid Systems: A widely used and reliable method involves easily oxidized metals in the presence of an acid. masterorganicchemistry.com Common combinations include tin(II) chloride (SnCl₂) in ethanol, iron (Fe) in acetic acid or with ammonium chloride, and zinc (Zn) in acidic conditions. commonorganicchemistry.commasterorganicchemistry.com The reduction of a similar compound, 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, has been successfully achieved using zinc and sodium hydroxide (B78521). google.com

Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can be used for the reduction, sometimes offering selectivity if multiple nitro groups are present. commonorganicchemistry.com

The resulting amino group is a valuable synthetic handle that can undergo a wide range of subsequent reactions, such as diazotization, further acylation, or alkylation.

Substitution on Halogen

The chlorine atom on the 4-chloro-2-methylphenyl ring is attached to an aromatic system and is generally unreactive towards nucleophilic aromatic substitution (SNAr) because the ring is not sufficiently activated by electron-withdrawing groups. However, under specific and often harsh conditions, or with the use of transition metal catalysts, this halogen can be replaced.

Nucleophilic Aromatic Substitution (SNAr): While difficult, reactions with strong nucleophiles like thiols (e.g., potassium phenylthiolate) can sometimes effect halogen displacement on chloroanilines, though this typically requires forcing conditions. acs.org

Transition Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling, Sonogashira coupling) provide powerful methods to form new carbon-nitrogen, carbon-carbon, or carbon-oxygen bonds at the position of the chlorine atom. These reactions would require a suitable palladium, copper, or nickel catalyst and a corresponding coupling partner (e.g., an amine, a boronic acid, or a terminal alkyne).

Chemical Reactivity and Mechanistic Investigations of N 4 Chloro 2 Methylphenyl 3 Nitrobenzamide

Transformations Involving the Nitro Group

Nucleophilic Aromatic Substitution Activated by the Nitro Group

The 3-nitrobenzamide (B147352) portion of the molecule is primed for nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This group activates the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.govlibretexts.org The mechanism for this reaction generally proceeds in two steps: the initial addition of the nucleophile to form the resonance-stabilized anionic intermediate, followed by the elimination of a leaving group to restore aromaticity. libretexts.orglibretexts.org

In the case of the 3-nitrobenzamide ring, there is no halide leaving group. However, the nitro group activates the positions ortho (C2 and C4) and para (C6) to it for nucleophilic attack. While direct displacement of a hydrogen atom is difficult, under specific conditions, reactions can occur at these activated positions. More commonly, if a good leaving group were present at the C2, C4, or C6 positions, it would be readily displaced by a nucleophile. For instance, the presence of a nitro group can facilitate the displacement of halogens or other leaving groups from an aromatic ring. libretexts.orgnih.gov Studies on nitroaromatic compounds show that the efficiency of Meisenheimer complex formation can be correlated with their biological or chemical activity. nih.gov It has also been noted that in some systems, like nitroimidazoles, the nitro group itself can act as a leaving group, particularly when further activated. nih.gov

Reactivity of the Halogen Moiety (Chlorine) on the Toluidide Ring

The 4-chloro-2-methylphenyl moiety, referred to as the toluidide ring, features a chlorine atom whose reactivity is central to many potential derivatizations of the molecule.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom on the toluidide ring is generally not reactive towards traditional nucleophilic aromatic substitution. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org The toluidide ring in N-(4-chloro-2-methylphenyl)-3-nitrobenzamide possesses an electron-donating methyl group and the activating amide linkage. These groups tend to increase electron density on the ring, thereby deactivating it for nucleophilic attack compared to rings substituted with electron-withdrawing groups. msu.edu Therefore, forcing a nucleophile to displace the chlorine atom would likely require very harsh reaction conditions or the use of exceptionally strong nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine atom on the toluidide ring serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. The chlorine atom on the toluidide ring can be expected to participate in Suzuki coupling with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. uwindsor.ca This reaction is known to tolerate a wide array of functional groups, including nitro groups and amides. uwindsor.ca The development of sterically hindered N-heterocyclic carbene (NHC) ligands has even enabled the use of nitroarenes as coupling partners, where the nitro group itself is replaced. rsc.org While in this case the target is the C-Cl bond, the robustness of the reaction is evident. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.cayoutube.com

| Coupling Partner (R-B(OH)₂) | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | N-(2-methyl-4-phenylphenyl)-3-nitrobenzamide |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | N-(2-methyl-4-(thiophen-2-yl)phenyl)-3-nitrobenzamide |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | N-(4-(4-methoxyphenyl)-2-methylphenyl)-3-nitrobenzamide |

| Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | N-(2-methyl-4-vinylphenyl)-3-nitrobenzamide |

This table presents hypothetical examples of Suzuki-Miyaura reactions based on established methodologies.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, and requires a base. libretexts.orgorganic-chemistry.org The aryl chloride of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide can function as the sp²-hybridized partner in this reaction. This transformation would yield alkyne-substituted derivatives, which are valuable intermediates in the synthesis of more complex molecules, including heterocycles and natural products. libretexts.org While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems have been developed to effectively couple them. researchgate.net

| Alkyne Coupling Partner (R-C≡CH) | Catalyst System | Base | Product |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | N-(2-methyl-4-(phenylethynyl)phenyl)-3-nitrobenzamide |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | N-(2-methyl-4-((trimethylsilyl)ethynyl)phenyl)-3-nitrobenzamide |

| 1-Heptyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | N-(4-(hept-1-yn-1-yl)-2-methylphenyl)-3-nitrobenzamide |

| Propargyl alcohol | Pd(dppf)Cl₂ / CuI | DIPA | N-(4-(3-hydroxyprop-1-yn-1-yl)-2-methylphenyl)-3-nitrobenzamide |

This table presents hypothetical examples of Sonogashira reactions based on established methodologies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. x-mol.com This reaction is exceptionally broad in scope and allows for the coupling of aryl chlorides with a wide variety of primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. acs.org Applying this reaction to N-(4-chloro-2-methylphenyl)-3-nitrobenzamide would allow for the introduction of various nitrogen-containing substituents at the C4' position, replacing the chlorine atom. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. x-mol.com

| Amine Coupling Partner (R¹R²NH) | Catalyst/Ligand | Base | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-(2-methyl-4-morpholinophenyl)-3-nitrobenzamide |

| Aniline (B41778) | Pd(OAc)₂ / RuPhos | K₃PO₄ | N-(2-methyl-4-(phenylamino)phenyl)-3-nitrobenzamide |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | N-(4-(benzylamino)-2-methylphenyl)-3-nitrobenzamide |

| Diethylamine | Pd(OAc)₂ / Josiphos | LiHMDS | N-(4-(diethylamino)-2-methylphenyl)-3-nitrobenzamide |

This table presents hypothetical examples of Buchwald-Hartwig amination reactions based on established methodologies.

Electrophilic Aromatic Substitution on the Benzoic Acid and Toluidide Moieties

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic rings. The regiochemical outcome is dictated by the directing effects of the existing substituents.

On the benzoic acid moiety , the prospects for EAS are low. This ring is substituted with two powerful deactivating, meta-directing groups: the nitro group and the amide carbonyl group. Both groups withdraw electron density from the ring, making it much less nucleophilic and thus less reactive towards electrophiles. youtube.com Any substitution that could be forced to occur would be directed to the C5 position, which is meta to both deactivating groups.

On the toluidide moiety , the situation is more complex due to a combination of activating and deactivating substituents. The amide nitrogen is a strong activating, ortho/para-directing group. The methyl group is a weak activating, ortho/para-directing group. The chlorine atom is a weak deactivating, ortho/para-directing group. The powerful ortho/para-directing effect of the amide group is expected to dominate. The para position is blocked by the chlorine atom, and one ortho position is blocked by the methyl group. Therefore, electrophilic attack is most likely to occur at the C5' position (ortho to the amide, meta to the chlorine) or the C3' position (ortho to the amide, ortho to the chlorine). Steric hindrance from the adjacent methyl and chloro groups would influence the relative rates of substitution at these sites.

Thermal and Photochemical Decomposition Pathways and Kinetics

Thermal Decomposition: Upon heating, the weakest bonds in the molecule are likely to cleave first. The amide bond is a common site of thermal cleavage. Fragmentation patterns observed in the mass spectrometry of similar amide-containing molecules can provide insight into likely thermal decomposition routes, which may include cleavage of the amide C-N bond. mdpi.com The nitro group can also participate in thermal decomposition, potentially leading to complex radical-mediated processes.

Photochemical Decomposition: Aromatic nitro compounds are known to be photosensitive. nih.gov Upon exposure to UV radiation, the nitro group can undergo several transformations. Common reactions include the reduction of the nitro group to a nitroso group or rearrangement to a nitrite (B80452) ester, which can then decompose to form phenols and nitric oxide. nih.gov These photochemical reactions can lead to the degradation of the compound and the formation of various photoproducts. For example, the photodegradation of the drug metronidazole (B1676534) involves the transformation of its nitro group. nih.gov

Detailed Mechanistic Elucidation of Key Transformations using Kinetic Isotope Effects and Intermediate Trapping

While no specific mechanistic studies utilizing kinetic isotope effects or intermediate trapping have been reported for N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, these techniques are powerful tools for understanding reaction mechanisms.

Kinetic Isotope Effects (KIEs): The KIE is a change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. youtube.com It is a sensitive probe for determining whether a particular bond is broken in the rate-determining step of a reaction. youtube.com For the palladium-catalyzed reactions discussed, KIE studies could provide significant insight. For example, in a Suzuki-Miyaura reaction, measuring the ¹³C KIE at the carbon bearing the chlorine (C4') could help determine if the oxidative addition step is rate-limiting. acs.org Similarly, a KIE at the boron-bearing carbon of the coupling partner can elucidate the mechanism of the transmetalation step. acs.org Such studies have been crucial in refining the understanding of the catalytic cycles of many cross-coupling reactions. nih.govrsc.org

Intermediate Trapping: This technique involves adding a reagent to the reaction mixture that can react with a short-lived intermediate to form a stable, characterizable product. youtube.com This provides direct evidence for the existence of that intermediate. For the potential reactions of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, several intermediates could be targeted. In a nucleophilic aromatic substitution on the nitro-activated ring, a Meisenheimer complex could potentially be trapped or observed spectroscopically under certain conditions. nih.gov In the palladium-catalyzed cross-coupling reactions, trapping experiments could be designed to capture key catalytic intermediates, such as σ-alkylpalladium species, providing concrete evidence for the proposed catalytic cycle. rsc.org

Spectroscopic and Crystallographic Characterization of N 4 Chloro 2 Methylphenyl 3 Nitrobenzamide

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. The vibrational modes of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide are determined by the collective motions of its constituent atoms, giving rise to a unique spectral fingerprint.

The infrared and Raman spectra of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide are expected to be rich with characteristic bands corresponding to its principal functional groups.

The amide linkage is one of the most prominent features. The N-H stretching vibration is anticipated to appear as a sharp band in the region of 3300-3250 cm⁻¹ in the IR spectrum. The exact position is sensitive to hydrogen bonding. The amide I band, primarily due to the C=O stretching vibration, is expected to be a strong absorption in the IR spectrum between 1680 and 1640 cm⁻¹. The amide II band, a result of N-H bending and C-N stretching, should appear in the 1570-1515 cm⁻¹ range.

The nitro group (NO₂) also gives rise to distinct and strong absorption bands. The asymmetric stretching vibration is typically observed in the 1560-1520 cm⁻¹ region, while the symmetric stretching vibration appears in the 1360-1320 cm⁻¹ range. These bands are often intense in the IR spectrum.

The halogen moiety , specifically the chlorine atom attached to the aromatic ring, will have a characteristic C-Cl stretching vibration. This is expected to produce a strong band in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, will appear in the 900-690 cm⁻¹ region. The C-C stretching vibrations within the aromatic rings will produce a series of bands in the 1600-1400 cm⁻¹ range.

Table 1: Predicted Characteristic Infrared and Raman Bands for N-(4-chloro-2-methylphenyl)-3-nitrobenzamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Intensity |

| Amide | N-H Stretch | 3300 - 3250 | 3300 - 3250 | Medium-Strong |

| Amide | C=O Stretch (Amide I) | 1680 - 1640 | 1680 - 1640 | Strong |

| Amide | N-H Bend (Amide II) | 1570 - 1515 | Weak | Medium |

| Nitro | Asymmetric NO₂ Stretch | 1560 - 1520 | 1560 - 1520 | Strong |

| Nitro | Symmetric NO₂ Stretch | 1360 - 1320 | 1360 - 1320 | Strong |

| Aromatic | C-H Stretch | > 3000 | > 3000 | Medium-Weak |

| Aromatic | C=C Stretch | 1600 - 1400 | 1600 - 1400 | Medium-Strong |

| Halogen | C-Cl Stretch | 800 - 600 | 800 - 600 | Strong |

| Alkyl | C-H Stretch | 2980 - 2850 | 2980 - 2850 | Medium |

The vibrational spectra can also provide insights into the conformational preferences of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide. The molecule possesses rotational freedom around the amide C-N bond and the C-C bond connecting the two aromatic rings. Different conformers would likely exhibit subtle but measurable differences in their vibrational frequencies, particularly for the amide and skeletal modes. For instance, the planarity between the two aromatic rings can be inferred from the positions and intensities of certain out-of-plane bending modes. Furthermore, the presence of intramolecular hydrogen bonding between the amide N-H and the nitro group's oxygen, if sterically feasible, would significantly shift the N-H and C=O stretching frequencies to lower wavenumbers. A detailed analysis of the spectra, potentially aided by computational modeling, could reveal the dominant conformation in the solid state or in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of the proton and carbon signals of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide.

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically between δ 8.5 and 10.5 ppm. Its chemical shift will be sensitive to the solvent and concentration due to hydrogen bonding effects.

The protons of the 3-nitrobenzoyl ring will exhibit a characteristic splitting pattern. The proton ortho to the nitro group and meta to the amide group is expected to be the most deshielded, likely appearing as a singlet or a narrow triplet around δ 8.5-8.8 ppm. The other three aromatic protons will resonate in the δ 7.5-8.4 ppm range, with their multiplicities (doublet, triplet, doublet of doublets) dictated by their coupling with adjacent protons.

The protons of the 4-chloro-2-methylphenyl ring will also show distinct signals. The methyl group protons will appear as a singlet in the upfield region, around δ 2.2-2.5 ppm. The three aromatic protons on this ring will resonate in the δ 7.0-7.5 ppm range. The proton ortho to the chlorine and meta to the amide will likely be a doublet, the proton ortho to the methyl group and meta to the amide a singlet or a narrow doublet, and the proton between the chlorine and methyl groups a doublet of doublets.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for N-(4-chloro-2-methylphenyl)-3-nitrobenzamide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide N-H | 8.5 - 10.5 | br s |

| H-2' (3-nitrobenzoyl) | 8.5 - 8.8 | s or t |

| H-4'/H-5'/H-6' (3-nitrobenzoyl) | 7.5 - 8.4 | m |

| H-3/H-5/H-6 (4-chloro-2-methylphenyl) | 7.0 - 7.5 | m |

| Methyl (CH₃) | 2.2 - 2.5 | s |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

The amide carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.

The carbons of the 3-nitrobenzoyl ring will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly deshielded (around δ 148 ppm), while the carbon attached to the amide carbonyl will be around δ 135 ppm. The other aromatic carbons will resonate within the δ 120-135 ppm range.

The carbons of the 4-chloro-2-methylphenyl ring will also be in the aromatic region. The carbon attached to the amide nitrogen will be around δ 135-140 ppm. The carbon bearing the chlorine atom will be deshielded (around δ 130-135 ppm), and the carbon with the methyl group will be at a similar chemical shift. The remaining aromatic carbons will appear between δ 125 and 130 ppm. The methyl carbon will give a signal in the upfield region, around δ 15-20 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-(4-chloro-2-methylphenyl)-3-nitrobenzamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 165 - 170 |

| C-3' (C-NO₂) | 147 - 150 |

| C-1' (C-C=O) | 134 - 137 |

| Aromatic (3-nitrobenzoyl) | 120 - 135 |

| C-1 (C-NH) | 135 - 140 |

| C-4 (C-Cl) | 130 - 135 |

| C-2 (C-CH₃) | 130 - 135 |

| Aromatic (4-chloro-2-methylphenyl) | 125 - 130 |

| Methyl (CH₃) | 15 - 20 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between adjacent protons on both aromatic rings, helping to trace the connectivity within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by linking the proton chemical shift to its attached carbon's chemical shift. For example, the methyl proton signal would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the amide N-H proton to the amide carbonyl carbon and to the carbons of the 4-chloro-2-methylphenyl ring (C-1, C-2, and C-6).

Correlations from the protons of the 3-nitrobenzoyl ring to the amide carbonyl carbon.

Correlations from the methyl protons to the carbons of the 4-chloro-2-methylphenyl ring (C-1, C-2, and C-3).

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, thereby confirming the chemical structure of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide.

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the structural elucidation of synthetic compounds. For a molecule such as N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, a multifaceted approach involving high-resolution mass spectrometry, detailed fragmentation analysis, and hyphenated techniques like GC-MS provides a comprehensive understanding of its molecular identity, purity, and stability.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous confirmation of the elemental composition of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), the exact molecular formula can be determined, distinguishing it from other potential isobaric compounds.

The molecular formula of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide is C₁₄H₁₁ClN₂O₃. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for N-(4-chloro-2-methylphenyl)-3-nitrobenzamide (C₁₄H₁₁ClN₂O₃)

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 290.0458 |

Note: This table presents a theoretical calculation. Experimental values from HRMS analysis would be expected to align closely with this value.

The presence of the chlorine atom would also result in a characteristic isotopic pattern in the mass spectrum. The M+2 peak, corresponding to the presence of the ³⁷Cl isotope, would have an intensity of approximately one-third of the molecular ion peak (M+), providing further confirmation of the compound's elemental composition.

Fragmentation Pathways and Identification of Daughter Ions

The fragmentation pattern of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide under electron ionization (EI) or collision-induced dissociation (CID) provides a structural fingerprint of the molecule. Based on the analysis of structurally similar amides, several key fragmentation pathways can be predicted. nih.gov The most labile bond in the structure is the amide C-N bond, and its cleavage is expected to be a primary fragmentation event.

Predicted Fragmentation Pathways:

Amide Bond Cleavage: The primary fragmentation is anticipated to be the cleavage of the amide bond, leading to two main fragment ions:

3-nitrobenzoyl cation (m/z 150): This fragment arises from the cleavage and retention of the positive charge on the benzoyl moiety. Further fragmentation of this ion could involve the loss of the nitro group (-NO₂) to yield a fragment at m/z 104, followed by the loss of carbon monoxide (-CO) to give a phenyl cation at m/z 76.

[4-chloro-2-methylphenyl]aminyl radical cation (m/z 141): This fragment results from the other part of the amide bond cleavage.

Cleavage adjacent to the aromatic rings: Fragmentation can also be initiated by cleavage of bonds within the substituent groups on the aromatic rings.

Table 2: Predicted Major Fragment Ions of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide

| m/z (predicted) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 290 | Molecular Ion [M]⁺ | [C₁₄H₁₁ClN₂O₃]⁺ | - |

| 150 | 3-nitrobenzoyl cation | [C₇H₄NO₃]⁺ | Amide bond cleavage |

| 141 | 4-chloro-2-methylphenylaminyl radical cation | [C₇H₇ClN]⁺ | Amide bond cleavage |

| 125 | 4-chloro-2-methylphenyl cation | [C₇H₆Cl]⁺ | Loss of -NH from m/z 141 |

| 104 | Benzoyl cation minus nitro group | [C₇H₄O]⁺ | Loss of -NO₂ from m/z 150 |

| 76 | Phenyl cation | [C₆H₄]⁺ | Loss of -CO from m/z 104 |

Note: This table is based on predicted fragmentation patterns from similar structures. Experimental verification is required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide and for detecting any trace impurities from the synthesis process. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification.

The resulting chromatogram would ideally show a single major peak corresponding to N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, with the retention time being a characteristic of the compound under the specific GC conditions. The mass spectrum of this peak should match the expected pattern, confirming the identity of the main component. Any minor peaks in the chromatogram could be identified by their respective mass spectra, providing insight into the nature of any impurities, such as unreacted starting materials (e.g., 4-chloro-2-methylaniline (B164923) and 3-nitrobenzoyl chloride) or by-products. This information is crucial for optimizing reaction conditions and purification procedures.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure of a molecule and its interaction with its environment.

Electronic Transitions Associated with Chromophoric Groups

The UV-Vis absorption spectrum of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide is expected to be dominated by electronic transitions within its chromophoric groups: the nitrobenzene (B124822) and chlorotoluene moieties, as well as the amide group that links them. The key electronic transitions are predicted to be π → π* and n → π* transitions.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated systems of the two aromatic rings are the primary contributors to these transitions. One would expect strong absorption bands in the UV region, likely below 300 nm.

n → π Transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the amide) to a π* antibonding orbital. These transitions are often observed as shoulders on the more intense π → π* bands.

The presence of the electron-withdrawing nitro group and the electron-donating methyl group, along with the chloro substituent, will influence the energy of these transitions and thus the position of the absorption maxima (λ_max).

Solvatochromic Effects and Environmental Sensitivity

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. This phenomenon provides insight into the change in the dipole moment of the molecule upon electronic transition and its sensitivity to the surrounding environment.

For N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, it is anticipated that the polarity of the solvent will have a noticeable effect on its electronic spectra. sigmaaldrich.com

Hypsochromic Shift (Blue Shift): In polar protic solvents, the ground state of the molecule is likely to be more stabilized by hydrogen bonding with the solvent molecules at the nitro and carbonyl groups than the excited state. This increased stabilization of the ground state would lead to a larger energy gap for the n → π* transition, resulting in a hypsochromic shift (shift to shorter wavelengths).

Bathochromic Shift (Red Shift): For π → π* transitions, the excited state is often more polar than the ground state. In such cases, increasing the solvent polarity would stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift (shift to longer wavelengths).

The study of solvatochromic effects can therefore reveal important information about the nature of the electronic transitions and the intermolecular interactions between the solute and solvent molecules. While fluorescence is not always a given for such molecules and can be quenched by the nitro group, any observable emission would also likely exhibit solvatochromism, providing further data on the excited state's properties.

X-ray Diffraction and Crystal Structure Determination

No published X-ray diffraction data or determined crystal structure for N-(4-chloro-2-methylphenyl)-3-nitrobenzamide could be located.

Solid-State Molecular Conformation and Torsion Angles

Without a crystal structure, the specific torsion angles defining the three-dimensional shape of the molecule in the solid state are unknown.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

An analysis of the intermolecular forces and packing arrangement within the crystal lattice is not possible without the crystallographic data.

Polymorphism Studies and Crystal Engineering Principles

There are no known studies on the potential polymorphic forms of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, nor any discussion of the crystal engineering principles that would govern its crystallization.

Further research, specifically the synthesis of single crystals and their analysis using X-ray diffraction techniques, would be required to generate the data necessary to populate the requested characterization details.

Applications and Advanced Materials Based on N 4 Chloro 2 Methylphenyl 3 Nitrobenzamide Scaffolds

Role as a Versatile Chemical Intermediate in Complex Organic Synthesis

The multifunctionality of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide makes it a prime candidate for use as a chemical intermediate. The presence of the nitro group, the amide linkage, and the substituted aromatic rings allows for a variety of chemical transformations, enabling the construction of more complex molecular frameworks.

Precursor for Diverse Heterocyclic Compounds (e.g., Pyrroles, Quinazolines, Benzodiazepinones)

The structural components of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide are amenable to cyclization reactions to form various heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in intramolecular or intermolecular condensation reactions.

Pyrroles: While direct synthesis of pyrroles from this specific benzamide (B126) is not documented, analogous structures can be utilized. For instance, the reduction of the nitro group to an amine, followed by reaction with a 1,4-dicarbonyl compound in a Paal-Knorr type synthesis, could potentially yield N-arylpyrrole derivatives.

Quinazolines: The synthesis of quinazolines and their derivatives is a well-established area of research. biosynth.comlab-chemicals.comnih.govsigmaaldrich.com A plausible synthetic route could involve the reduction of the nitro group on the benzoyl moiety to an amine. The resulting anthranilamide derivative could then undergo cyclization with various reagents, such as aldehydes or orthoesters, to form the quinazoline (B50416) ring system. The specific substitution pattern of the starting material would lead to the formation of uniquely functionalized quinazolines.

Benzodiazepinones: The synthesis of benzodiazepinones often involves the cyclization of an N-substituted 2-aminobenzamide. By reducing the nitro group of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide to an amine, a suitable precursor for benzodiazepinone synthesis could be generated. Subsequent reaction with an α-haloacetyl chloride, followed by intramolecular cyclization, is a common strategy to form the seven-membered diazepine (B8756704) ring.

| Heterocycle | Potential Synthetic Strategy | Key Reaction |

| Pyrrole | Reduction of nitro group, followed by reaction with a 1,4-dicarbonyl compound. | Paal-Knorr synthesis |

| Quinazoline | Reduction of nitro group, followed by cyclization with an aldehyde or orthoester. | Condensation/Cyclization |

| Benzodiazepinone | Reduction of nitro group, reaction with an α-haloacetyl chloride, and intramolecular cyclization. | N-acylation and intramolecular nucleophilic substitution |

Building Block for Functionalized Polyamides and Other Polymeric Materials

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their thermal stability and mechanical strength. The N-(4-chloro-2-methylphenyl)-3-nitrobenzamide molecule possesses the necessary functionalities to act as a monomer in the synthesis of novel polyamides.

Reduction of the nitro group to an amine would generate a diamine monomer with a pre-existing amide linkage. This diamine could then be subjected to polycondensation with a diacyl chloride to yield a functionalized polyamide. The presence of the chloro and methyl substituents on the phenyl ring would influence the polymer's properties, such as solubility, processability, and thermal behavior. rsc.org

| Polymer Type | Potential Monomer | Polymerization Method |

| Functionalized Polyamide | 3-Amino-N-(4-chloro-2-methylphenyl)benzamide | Polycondensation with a diacyl chloride |

Intermediate for the Synthesis of Advanced Organic Dyes and Pigments (Academic Focus)

The chromophoric nitro group and the potential for creating extended conjugated systems make N-(4-chloro-2-methylphenyl)-3-nitrobenzamide a molecule of interest in the academic pursuit of new organic dyes and pigments. google.com The synthesis of azo dyes, for example, could be envisioned by reducing the nitro group to an amine, followed by diazotization and coupling with a suitable coupling component. The final color of the dye would be influenced by the electronic nature of the substituents on the aromatic rings. The chloro and methyl groups can modulate the electron density of the aromatic system, thereby fine-tuning the absorption and emission properties of the resulting dye.

Scaffold for the Development of Analytical Probes and Research Reagents

The N-(4-chloro-2-methylphenyl)-3-nitrobenzamide scaffold can be chemically modified to create targeted analytical probes and research reagents. The reactive sites on the molecule allow for the introduction of fluorophores, quenchers, or specific binding moieties. For instance, the nitro group can be converted to other functional groups that can participate in click chemistry or other bioconjugation techniques, enabling the attachment of the scaffold to biomolecules for imaging or sensing applications. Furthermore, derivatives of this compound could serve as novel electrophilic chlorination reagents. enamine.net

Chemo-Sensors and Detection Systems (based on chemical recognition elements)

The development of chemo-sensors often relies on molecules that can selectively interact with specific analytes, leading to a measurable signal. The N-(4-chloro-2-methylphenyl)-3-nitrobenzamide structure offers several features that could be exploited for chemo-sensing applications. The amide linkage can act as a hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking interactions. By strategically modifying the scaffold, for example, by introducing specific ionophores or recognition sites, it may be possible to design chemo-sensors for the detection of ions or small molecules. The change in the electronic properties of the molecule upon binding to an analyte could be transduced into an optical or electrochemical signal.

Material Science Applications (e.g., supramolecular assemblies, liquid crystals, organic electronics precursors)

The rigid, aromatic nature of the N-(4-chloro-2-methylphenyl)-3-nitrobenzamide molecule suggests its potential utility in various areas of material science.

Supramolecular Assemblies: The presence of hydrogen bonding motifs (amide group) and the potential for π-π interactions make this molecule a candidate for the construction of well-defined supramolecular assemblies. researchgate.net These assemblies can exhibit interesting properties and have applications in areas such as crystal engineering and host-guest chemistry.

Liquid Crystals: By introducing long alkyl chains or other mesogenic groups onto the N-(4-chloro-2-methylphenyl)-3-nitrobenzamide scaffold, it may be possible to synthesize novel liquid crystalline materials. The anisotropic shape of the molecule is a key prerequisite for the formation of liquid crystal phases.

Organic Electronics Precursors: The conjugated π-system of the benzanilide (B160483) core suggests that derivatives of this compound could serve as precursors for organic electronic materials. Following chemical modification to enhance charge transport properties, these materials could potentially be used in applications such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Advanced Analytical Methodologies for N 4 Chloro 2 Methylphenyl 3 Nitrobenzamide in Research

Chromatographic Separation Techniques

Chromatographic techniques are paramount in the analytical workflow for N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, offering powerful separation capabilities based on the differential partitioning of the analyte between a mobile and a stationary phase.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide and for its precise quantification. Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of moderately polar compounds like this nitrobenzamide derivative. In a typical RP-HPLC setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By optimizing the mobile phase composition, flow rate, and column temperature, a high degree of separation between the main compound and its impurities can be achieved. nih.gov Quantification is typically performed using an ultraviolet (UV) detector, as the aromatic rings and the nitro group in the molecule provide strong chromophores, leading to significant UV absorbance at specific wavelengths. cdc.gov For accurate quantification, a calibration curve is constructed using standards of known concentration. The limit of detection (LOD) and limit of quantification (LOQ) are determined to assess the method's sensitivity. scirp.orgresearchgate.net

A well-developed HPLC method is essential for routine quality control, enabling the detection and quantification of synthesis-related impurities and degradation products.

Table 1: Representative HPLC Parameters for Analysis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide

| Parameter | Value |

| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) |

| Mobile Phase B | Acetonitrile/Water (90:10 v/v) |

| Gradient | Optimized for separation of impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions based on methods for similar aromatic compounds. nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Thermal Stability Assessment

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. While N-(4-chloro-2-methylphenyl)-3-nitrobenzamide itself may have limited volatility, GC can be employed for the analysis of any volatile impurities or for the assessment of its thermal stability through techniques like pyrolysis-GC. The analysis of nitroaromatic compounds by GC is a well-established practice. acs.orgnih.gov

For thermal stability assessment, the compound can be subjected to controlled thermal stress, and the resulting degradation products can be analyzed by GC. This provides insights into the decomposition pathways and the temperatures at which degradation occurs. Techniques like Differential Scanning Calorimetry (DSC) can be used in conjunction with GC to get a comprehensive understanding of the thermal behavior of nitroaromatic compounds. acs.org For the analysis of volatile derivatives, a derivatization step might be necessary to increase the volatility and thermal stability of the analyte, a common practice for analyzing less volatile compounds by GC. chromatographyonline.com

The choice of detector is crucial in GC analysis. An Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it suitable for this analyte. A Flame Ionization Detector (FID) can also be used for general-purpose analysis, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds. cdc.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide. mdpi.comnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be visually tracked over time. quora.comlibretexts.org

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used for amide compounds. reddit.com The ratio of these solvents is adjusted to optimize the separation of the starting materials, product, and any byproducts. Visualization of the spots on the TLC plate is typically done under UV light, as the aromatic nature of the compounds allows for easy detection. quora.com Staining with reagents like potassium permanganate (B83412) or iodine can also be used if the compounds are not UV-active. quora.com

TLC is an indispensable tool in synthetic chemistry for making quick decisions about the reaction's status, such as determining when a reaction is complete or if further purification is necessary. rsc.org

Table 2: General Procedure for Reaction Monitoring by TLC

| Step | Description |

| Plate Preparation | A baseline is drawn on a silica (B1680970) gel TLC plate. |

| Spotting | Three lanes are typically spotted: starting material, co-spot (starting material and reaction mixture), and the reaction mixture. libretexts.org |

| Development | The plate is placed in a developing chamber with an appropriate solvent system (e.g., hexane:ethyl acetate). |

| Visualization | The plate is dried and visualized under a UV lamp. quora.com |

| Analysis | The retention factor (Rf) values of the spots are compared to determine the progress of the reaction. quora.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, provide a more comprehensive analysis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantitation in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the mass analysis of a mass spectrometer. This technique is particularly useful for the identification and quantification of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide in complex matrices. LC-MS can provide molecular weight information and, with tandem mass spectrometry (LC-MS/MS), structural information through fragmentation patterns. nih.govjfda-online.com

For quantitative analysis, LC-MS/MS is often operated in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity, allowing for the detection of trace levels of the compound and its impurities. mdpi.com This is especially important for the analysis of potential genotoxic impurities that may be present in the active pharmaceutical ingredient. researchgate.net The development of a robust LC-MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters, such as the ionization source (e.g., electrospray ionization - ESI) and collision energies. nih.gov

Table 3: Representative LC-MS/MS Parameters for the Analysis of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide

| Parameter | Value |

| LC Column | Xselect® HSS T3, 15 cm × 3 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (2:8) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion |

| LOD/LOQ | Typically in the ng/g range |

This table presents a hypothetical but representative set of LC-MS/MS conditions based on methods for similar compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is an ideal technique for the identification and quantification of volatile and semi-volatile compounds. In the context of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, GC-MS can be used to analyze volatile impurities, degradation products, or volatile derivatives of the compound. mdpi.com

The mass spectrometer provides a mass spectrum for each separated component, which acts as a chemical fingerprint, allowing for confident identification by comparing the obtained spectrum with a library of known spectra. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For example, the analysis of regioisomers of related aroylbenzofurans by GC/MS has shown that fragmentation patterns can be used to differentiate between isomers. researchgate.net This principle can be applied to distinguish between isomers of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide and related impurities. The analysis of nitroaromatic compounds in various matrices by GC-MS is a well-documented application. nih.gov

Spectrophotometric and Spectrofluorometric Methods for Quantitative Analysis

Spectroscopic techniques are paramount for the quantitative determination of organic compounds. Both UV-Visible spectrophotometry and spectrofluorometry offer sensitive and reliable means for measuring the concentration of N-(4-chloro-2-methylphenyl)-3-nitrobenzamide, each with distinct principles and applications.

Spectrophotometric Analysis